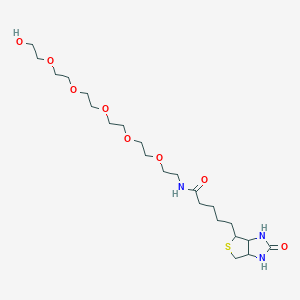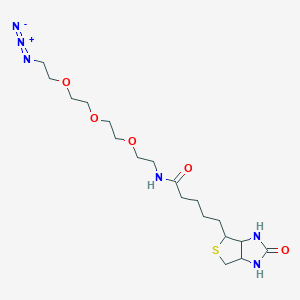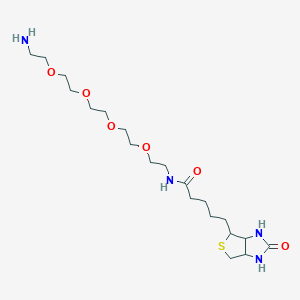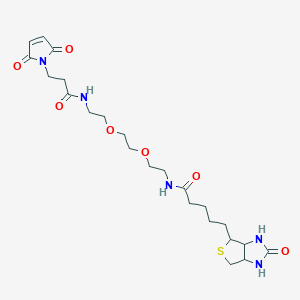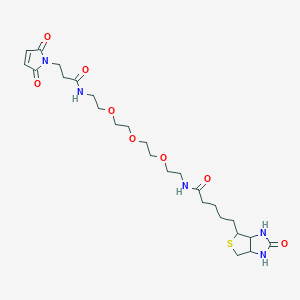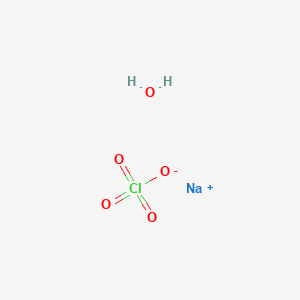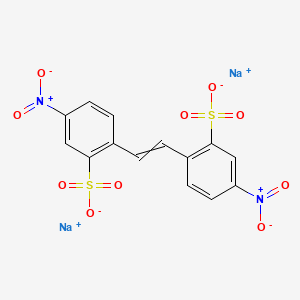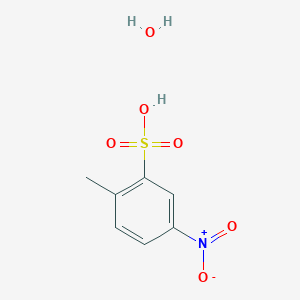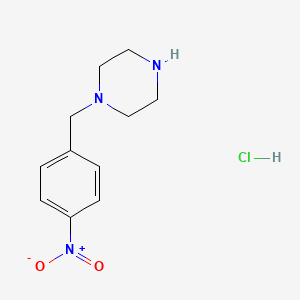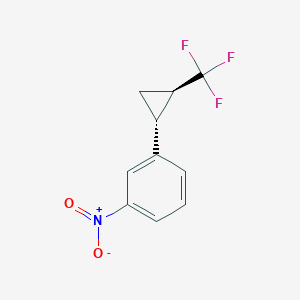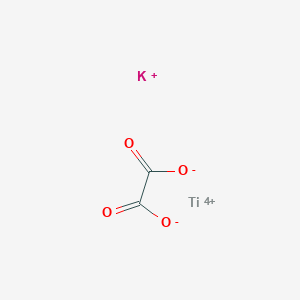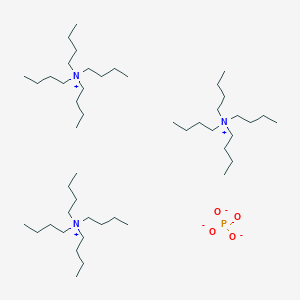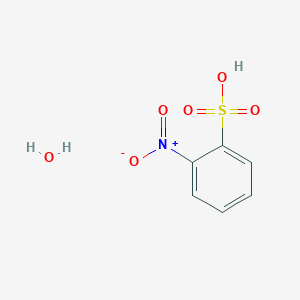
2-Nitrobenzenesulfonic Acid Hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Nitrobenzenesulfonic Acid Hydrate is an organic compound with the molecular formula C6H5NO5S·xH2O. It is a derivative of benzenesulfonic acid, where a nitro group is substituted at the second position of the benzene ring. This compound is known for its applications in various chemical processes and industrial applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Nitrobenzenesulfonic Acid Hydrate can be synthesized through the sulfonation of nitrobenzene. This process typically involves the use of sulfur trioxide (SO3) as the sulfonating agent in a microreactor under solvent-free conditions. The reaction is highly efficient, achieving a 94% conversion rate of nitrobenzene and an 88% yield of meta-nitrobenzenesulfonic acid .
Industrial Production Methods: In industrial settings, the production of this compound involves similar sulfonation processes but on a larger scale. The use of sulfuric acid or oleum as sulfonating agents is common due to their availability and cost-effectiveness. these methods require careful handling and disposal of by-products to ensure environmental safety .
Chemical Reactions Analysis
Types of Reactions: 2-Nitrobenzenesulfonic Acid Hydrate undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form 2-aminobenzenesulfonic acid.
Substitution: It can participate in nucleophilic substitution reactions, where the nitro group is replaced by other substituents.
Common Reagents and Conditions:
Reduction: Common reducing agents include hydrazine hydrate and catalytic hydrogenation.
Substitution: Reagents such as sodium hydroxide or potassium hydroxide are used under basic conditions.
Major Products:
Reduction: 2-Aminobenzenesulfonic acid.
Substitution: Various substituted benzenesulfonic acids depending on the reagents used.
Scientific Research Applications
2-Nitrobenzenesulfonic Acid Hydrate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: The compound is utilized in biochemical assays and as a reagent in the modification of biomolecules.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.
Industry: The compound is employed in the production of detergents, surfactants, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Nitrobenzenesulfonic Acid Hydrate involves its ability to undergo various chemical transformations. The nitro group can be reduced to an amino group, which can then participate in further reactions. The sulfonic acid group enhances the compound’s solubility in water, making it useful in aqueous reactions. The molecular targets and pathways involved depend on the specific application and the chemical environment .
Comparison with Similar Compounds
2-Aminobenzenesulfonic Acid: Similar structure but with an amino group instead of a nitro group.
4-Nitrobenzenesulfonic Acid: Nitro group positioned at the fourth position of the benzene ring.
3-Nitrobenzenesulfonic Acid: Nitro group positioned at the third position of the benzene ring
Uniqueness: 2-Nitrobenzenesulfonic Acid Hydrate is unique due to its specific substitution pattern, which imparts distinct chemical properties. The presence of both nitro and sulfonic acid groups allows for diverse chemical reactivity and applications in various fields.
Properties
IUPAC Name |
2-nitrobenzenesulfonic acid;hydrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NO5S.H2O/c8-7(9)5-3-1-2-4-6(5)13(10,11)12;/h1-4H,(H,10,11,12);1H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYOGRNMVNYDSDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)O.O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Carbamic acid, N-[3-[2-(3-aminopropoxy)ethoxy]propyl]-, 1,1-dimethylethyl ester](/img/structure/B7949555.png)
